2-(3-acetyl-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone
Description
2-(3-Acetyl-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone is a synthetic compound featuring a morpholine ring linked via an ethanone bridge to a 3-acetyl-substituted indole moiety. The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) is a common pharmacophore in drug design due to its ability to improve solubility and modulate pharmacokinetic properties.
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-12(19)14-10-18(15-5-3-2-4-13(14)15)11-16(20)17-6-8-21-9-7-17/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIJDVJBDAFUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and pharmacological differences between 2-(3-acetyl-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone and related morpholine-acetamide derivatives:
*Estimated molecular formula based on structural analogy to Y041-0220 ().
Key Observations:
Heterocyclic substituents (e.g., 1,3,4-oxadiazole in 1l) improve CA-IX inhibition, likely due to π-π stacking or hydrogen bonding. Sulfur-containing groups (e.g., benzothiazolylsulfanyl in 1m) may reduce cytotoxicity while retaining moderate enzyme inhibition.
Pharmacological Trends: Compounds with bulky substituents (e.g., 5-phenyl-1,3,4-oxadiazole in 1l) show stronger CA-IX inhibition, while smaller groups (e.g., benzyl amino in 1n) favor HIF-1α inhibition. The morpholine ring universally enhances solubility and bioavailability across analogs, as seen in their moderate logP values (e.g., 1.576 for Y041-0220).
Physical Properties :
- Higher melting points (>190°C) correlate with crystalline structures (e.g., 1m, 1j), likely due to strong intermolecular hydrogen bonds from amide or NH groups.
Research Findings and Implications
- Cytotoxicity: Analogous to 1m, the acetyl group’s polarity could reduce nonspecific cytotoxicity compared to lipophilic substituents (e.g., 2-methyl in Y041-0220).
- Synthetic Feasibility : The compound’s synthesis would likely follow established routes for morpholine-acetamide derivatives, such as nucleophilic substitution or amide coupling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
